molecular formula C13H20N2O B6283668 rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans CAS No. 1557085-93-4

rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans

Cat. No.: B6283668
CAS No.: 1557085-93-4
M. Wt: 220.3
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Description

rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans is a chiral compound with a complex structure It features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-2-(4-hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans
  • rac-[(2R,3S)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine, trans

Uniqueness

rac-[(2R,3S)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, trans is unique due to its specific substitution pattern and chiral nature

Properties

CAS No.

1557085-93-4

Molecular Formula

C13H20N2O

Molecular Weight

220.3

Purity

0

Origin of Product

United States

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